molecular formula C8H12O5 B14131357 Tert-butyl peroxymaleic acid CAS No. 24491-54-1

Tert-butyl peroxymaleic acid

Cat. No.: B14131357
CAS No.: 24491-54-1
M. Wt: 188.18 g/mol
InChI Key: RQHGZNBWBKINOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl peroxymaleic acid, also known as tert-butyl monoperoxymaleate, is an organic peroxide with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . This compound serves as a critical free-radical initiator in polymer science, particularly valued for room-temperature curing applications. Its primary research value lies in the polymerization and crosslinking of unsaturated polyester resins and acrylic monomers, such as methyl methacrylate (MMA) . When used in combination with specific accelerators like tertiary phosphines, it enables rapid, bubble-free polymerization at ambient temperatures (15-30°C), a key advantage for manufacturing high-clarity cast acrylic sheets and dental prosthetics without the yellow discoloration often associated with amine-accelerated systems . The mechanism of action involves the homolytic cleavage of its thermally labile peroxide (O-O) bond upon heating or interaction with an accelerator, generating highly reactive oxygen-centered radicals, including the tert-butoxy radical . These radicals then efficiently initiate the chain-growth polymerization of vinyl monomers or create crosslinks within polyester resin networks, ultimately influencing polymer properties like thermal resistance and mechanical strength . As a solid peroxide, this compound is sensitive to heat and shock; the pure form can be explosive when rapidly heated and is shock-sensitive . Therefore, safe handling requires stringent temperature control, and it is often supplied as a desensitized formulation, such as a 40% suspension in a solvent like dibutyl maleate, to mitigate hazards . Researchers utilize this peroxide in diverse applications, including as a curing agent for thermoset composites and in the synthesis of fine chemicals through oxidative reactions . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24491-54-1

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

4-tert-butylperoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

RQHGZNBWBKINOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C=CC(=O)O

physical_description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Water or Solvent Wet Solid

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tert Butyl Peroxymaleic Acid

Synthetic Pathways to Peroxymaleic Acid Intermediate

The formation of the peroxymaleic acid intermediate is the foundational step in the synthesis of the final tert-butyl peroxy ester. This intermediate is typically generated in situ, meaning it is produced directly within the reaction mixture and used immediately in the subsequent step without being isolated. This approach is necessary due to the reactive and potentially unstable nature of peroxy acids.

A primary and direct method for producing the peroxymaleic acid intermediate involves the reaction of maleic anhydride (B1165640) with hydrogen peroxide. google.com The process typically begins by melting maleic anhydride, which occurs at temperatures around 65°C. google.com Once the maleic anhydride is in a liquid state, hydrogen peroxide is added, often in a controlled or dropwise manner. google.com The reaction between the melted anhydride and hydrogen peroxide leads to the formation of permaleic acid (peroxymaleic acid) in substantial yields. google.com This in situ generated peroxymaleic acid serves as the active oxidant and the key intermediate for the subsequent esterification stage. google.comnih.gov

The reaction can be summarized as follows: (C₄H₂O₃) + H₂O₂ → C₄H₄O₅

This method is valued for its directness, utilizing readily available industrial precursors. The efficiency of this reaction makes it a cornerstone in processes requiring a peroxymaleic acid intermediate.

An alternative and often preferred method for generating the peroxy acid intermediate utilizes the urea-hydrogen peroxide (UHP) adduct. nih.govwikipedia.org UHP is a stable, crystalline solid composed of urea (B33335) and hydrogen peroxide held in a 1:1 molar ratio. wikipedia.org It contains approximately 35% hydrogen peroxide by weight and is significantly easier and safer to handle, store, and transport than concentrated aqueous hydrogen peroxide. organic-chemistry.org

In the synthesis, UHP acts as a solid, anhydrous source of hydrogen peroxide. nih.govwikipedia.org When combined with maleic anhydride in a suitable solvent, the UHP slowly releases hydrogen peroxide, which then reacts in situ with the anhydride to form peroxymaleic acid. nih.govepa.govresearchgate.net This controlled release is a key advantage, as it can prevent the rapid, uncontrolled buildup of the reactive peroxy acid and minimize side reactions. epa.gov The use of UHP is considered an environmentally friendly approach due to its stability and the benign nature of its urea byproduct. wikipedia.org This method has proven effective for various oxidation reactions where a peroxy acid is the active species, highlighting its utility in forming the peroxymaleic acid intermediate. nih.gov

Esterification Reactions for Tert-butyl Peroxymaleic Acid Formation

Once the peroxymaleic acid intermediate is generated in situ, the next stage is its conversion to this compound through esterification. This step introduces the tert-butyl group, forming the final peroxy ester product.

The synthesis of peroxy esters, also known as peresters, can be achieved through several established chemical routes. One common method involves the acid-catalyzed reaction of a peroxy acid (in this case, peroxymaleic acid) with an appropriate alcohol (tert-butyl alcohol).

A more prevalent industrial method involves the reaction of an acid chloride or anhydride with a hydroperoxide, such as tert-butyl hydroperoxide (TBHP). For the synthesis of this compound, this would involve converting maleic acid or maleic anhydride to a more reactive derivative, which is then reacted with tert-butyl hydroperoxide or its salt. For instance, reacting an acid chloride with an alkaline solution of a tertiary butyl hydroperoxide salt is a known process for producing other tert-butyl perbenzoates. google.com

Another approach involves the direct esterification of a carboxylic acid with tert-butyl hydroperoxide, often facilitated by a dehydrating agent or a specific catalyst. For example, tert-butyl peroxycarboxylates have been synthesized in high yields by reacting carboxylic acids with tert-butyl hydroperoxide in the presence of trifluoroacetic anhydride. researchgate.net These general principles form the basis for the specific synthesis of this compound.

The synthesis of organic peroxides, including peroxy esters, is an inherently hazardous process due to their thermal instability and high exothermicity. researchgate.net Therefore, strict control over reaction conditions is paramount to ensure safety and product quality.

Key parameters that must be meticulously controlled include:

Temperature: Peroxy esterification reactions are highly exothermic. researchgate.net To prevent thermal runaway and decomposition of the product, reactions are typically conducted at low temperatures, often between 0°C and 5°C. researchgate.net Efficient cooling systems and careful monitoring are essential.

Reagent Addition: The rate of addition of reagents must be carefully controlled. For example, adding a hydroperoxide salt solution dropwise into the reaction mixture allows for effective temperature management and prevents localized overheating. google.com

Catalysts and Medium: The choice of catalyst and reaction medium (acidic or alkaline) significantly influences the reaction rate and safety profile. researchgate.net Acid catalysts, such as sulfuric acid, are common but require careful handling. researchgate.netgoogle.com The reaction pH must also be controlled to optimize the reaction and minimize side product formation.

Purity of Reagents: Impurities can catalyze the decomposition of peroxides, making the use of high-purity starting materials critical for a safe and successful synthesis.

The table below summarizes critical parameters in peroxy esterification.

ParameterImportanceTypical Control Measures
Temperature Prevents thermal runaway and decomposition of the peroxide product. researchgate.netReaction conducted in a cooled reactor, often at 0-5°C. researchgate.net
Reagent Addition Manages the exothermic nature of the reaction. google.comSlow, dropwise addition of one reagent to another with continuous stirring. google.com
pH/Catalyst Influences reaction rate and selectivity.Use of acidic (e.g., H₂SO₄) or alkaline media with precise pH control. researchgate.net
Mixing Ensures uniform temperature and concentration, preventing local hot spots.Vigorous and continuous stirring throughout the reaction.

Technological Advancements in this compound Production

While specific advancements in the production of this compound are not widely detailed in public literature, significant progress in the broader field of organic peroxide synthesis is applicable. A key technological shift is the transition from traditional batch processing to continuous flow chemistry.

Continuous flow reactors offer substantial advantages for hazardous reactions like peroxy ester synthesis. By conducting the reaction in a small-volume, continuous stream, the amount of high-energy material present at any given moment is drastically reduced, which significantly enhances process safety. researchgate.net Flow chemistry allows for superior heat transfer and more precise temperature control, mitigating the risk of thermal runaway that is a major concern in large-scale batch reactors. researchgate.net This improved control can also lead to higher yields, better product purity, and more consistent quality. The application of microreactor technology and continuous flow processes represents a major step forward in making the production of compounds like this compound safer and more efficient. researchgate.net

Decomposition Mechanisms and Radical Generation Kinetics of Tert Butyl Peroxymaleic Acid

Homolytic Cleavage of the Peroxide Bond in Tert-butyl Peroxymaleic Acid

The primary step in the decomposition of this compound is the homolytic cleavage of the peroxide bond (O-O). This bond is inherently weak and prone to breaking when subjected to heat or light, a characteristic feature of organic peroxides. atamanchemicals.com This cleavage results in the formation of two radical species: a tert-butoxy (B1229062) radical and a maleic acid radical. rsc.org The process can be represented by the following general reaction:

t-Bu-O-O-C(O)CH=CHC(O)OH → t-Bu-O• + •O-C(O)CH=CHC(O)OH

The bulky tert-butyl group can contribute to the weakening of the O-O bond due to steric hindrance, making it more susceptible to homolytic fission and facilitating the generation of free radicals. atamanchemicals.com This initial bond-breaking step is the rate-determining step in many of the reactions where this compound is used as an initiator.

Formation and Reactivity of Tert-butoxy and Maleic Acid Radicals

Following the homolytic cleavage of the peroxide bond, a tert-butoxy radical (t-BuO•) and a maleic acid radical are generated. rsc.org

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (R-H) to form tert-butanol (B103910) and a new radical (R•). This is a common pathway in the presence of solvents or other organic molecules. mdpi.comprinceton.eduresearchgate.net The propensity for hydrogen abstraction versus other reaction pathways can be influenced by factors such as temperature and the nature of the surrounding medium. mdpi.com

β-Scission: The tert-butoxy radical can undergo fragmentation to yield a methyl radical (•CH₃) and acetone (B3395972). nih.gov This pathway becomes more significant at higher temperatures.

The maleic acid radical is also a reactive species. Its behavior will be influenced by the reaction conditions. It can potentially undergo decarboxylation to release carbon dioxide and form a vinyl radical. The presence of the double bond and the carboxylic acid group in its structure offers various possibilities for subsequent reactions, including addition to monomers in a polymerization process. The radical formed on the lipidic carbon chains of oils can lead to the grafting of maleic anhydride (B1165640). rsc.org

The interplay between these radical species and their subsequent reactions determines the efficiency of the initiation process and the nature of the resulting products.

Kinetic Studies of Thermal Decomposition

The study of the thermal decomposition kinetics of this compound is essential for understanding its stability and for safely handling it in industrial applications.

The thermal decomposition of many organic peroxides, including those with similar structures like di-tert-butyl peroxide, often follows first-order kinetics. atamanchemicals.comresearchgate.net This implies that the rate of decomposition is directly proportional to the concentration of the peroxide. The rate constant (k) is a key parameter that quantifies the speed of the decomposition reaction at a specific temperature. For this compound, the rate constant would be determined experimentally by monitoring its concentration over time at a constant temperature. The relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. researchgate.net

Isoconversional methods are powerful tools for analyzing the kinetics of solid-state reactions, including the thermal decomposition of organic peroxides, from non-isothermal data obtained from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). researchgate.netcsic.es These methods, such as the Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), and Starink methods, allow for the determination of the apparent activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model. researchgate.netmaxapress.comresearchgate.net

The activation energy provides insight into the energy barrier that must be overcome for the decomposition to occur. By plotting the logarithm of the heating rate (or a function of it) against the inverse of the temperature at a constant conversion level, the activation energy can be calculated from the slope of the resulting lines. csic.es Studies on similar peroxides have successfully employed these methods to determine their decomposition kinetics. maxapress.com For complex decomposition processes, the activation energy may vary with the degree of conversion, indicating a multi-step reaction mechanism. csic.es

Table 1: Isoconversional Methods for Determining Apparent Activation Energy

Method Key Principle
Kissinger-Akahira-Sunose (KAS) An integral method that relates the heating rate and the temperature at which a certain conversion is reached. researchgate.netmdpi.com
Flynn-Wall-Ozawa (FWO) Another integral method, similar to KAS, that uses the logarithm of the heating rate versus the reciprocal of the temperature. researchgate.netmaxapress.com

| Starink | A modified integral method that provides a more accurate approximation of the temperature integral. researchgate.netresearchgate.net |

This table provides a brief overview of common isoconversional methods used in kinetic analysis.

Temperature has a profound effect on both the rate and the mechanism of the decomposition of this compound. As the temperature increases, the rate of homolytic cleavage of the peroxide bond accelerates significantly, leading to a higher rate of radical generation. atamanchemicals.com

Furthermore, temperature can influence the subsequent reactions of the generated radicals. For instance, in the case of the tert-butoxy radical, higher temperatures favor the unimolecular β-scission reaction over the bimolecular hydrogen abstraction process. mdpi.comnih.gov This shift in reaction pathway can alter the distribution of decomposition products. At elevated temperatures, the risk of a runaway reaction increases, where the heat generated by the exothermic decomposition cannot be dissipated, leading to a rapid increase in temperature and pressure. nih.gov

The adiabatic decomposition of this compound provides crucial information about its thermal hazard potential. Under adiabatic conditions, all the heat generated during decomposition is retained by the substance, leading to a self-accelerating temperature rise. aidic.it Techniques like adiabatic calorimetry are used to measure parameters such as the adiabatic temperature rise (ΔTad), the time to maximum rate (TMRad), and the self-accelerating decomposition temperature (SADT). nih.govsemanticscholar.org

The heat of decomposition (ΔH) is a critical parameter representing the total energy released during the reaction. For similar peroxides, this value can be significant, indicating a high potential for a thermal runaway. nih.govsemanticscholar.org Kinetic analysis of adiabatic decomposition data allows for the determination of activation energies and frequency factors under conditions that mimic a worst-case scenario. aidic.it This information is vital for establishing safe storage and handling procedures. For example, studies on related peroxides have determined the SADT, which is the lowest temperature at which a substance in a specific packaging will undergo a self-accelerating decomposition. semanticscholar.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Di-tert-butyl peroxide
Tert-butoxy radical
Maleic acid radical
Tert-butanol
Methyl radical
Acetone
Carbon dioxide
Vinyl radical

Catalytic and Environmental Influences on Decomposition Kinetics

The decomposition of organic peroxides, including this compound, is highly sensitive to the chemical environment. The presence of catalysts, acidic, or basic substances can significantly alter the rate and pathway of decomposition, thereby influencing the generation of radical species.

Effect of Acidic and Basic Environments on Decomposition Rates

The stability of organic peroxides is profoundly affected by the presence of acidic and basic contaminants. Both environments can catalyze the decomposition process, often leading to a reduction in the thermal stability and an increased rate of reaction. This catalytic effect is a critical consideration for the safe handling and storage of peroxy compounds.

Research on analogous organic peroxides provides insight into the expected behavior of this compound. For instance, studies on tert-butyl peroxybenzoate (TBPB) have explored its thermal decomposition when contaminated with acids or alkalis maxapress.com. Similarly, detailed thermal hazard analyses of tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) when mixed with sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH) have shown that both acidic and basic conditions increase its thermal hazard. The presence of these substances lowers the onset temperature of decomposition, indicating a faster breakdown at lower temperatures. This is because acids and bases can promote heterolytic or homolytic cleavage of the unstable O-O bond, accelerating the decomposition cascade fsu.edu.

The following table, based on data from a related ester organic peroxide, illustrates the typical effect of acidic and alkaline contaminants on decomposition parameters.

ConditionOnset Decomposition Temperature (T₀)
Pure Compound87.68 °C
With Sulfuric Acid (H₂SO₄)81.58 °C
With Sodium Hydroxide (NaOH)83.20 °C

Note: Data presented is for the analogous compound tert-butyl peroxy-3,5,5-trimethylhexanoate and is used to illustrate the expected effect on this compound.

This catalytic effect underscores the importance of avoiding contamination with acidic and basic materials during the production, storage, and application of this compound to prevent premature decomposition and potential thermal runaway events.

Radical Scavenging and Inhibition Strategies for Peroxy Species

The decomposition of peroxides proceeds via a free-radical chain mechanism. Consequently, strategies aimed at intercepting these radical species can effectively inhibit or slow down the decomposition process. These strategies are broadly categorized into two types: chain-breaking and preventive. nih.gov

Chain-breaking antioxidants, also known as radical scavengers, directly interact with and neutralize the radical species that propagate the decomposition chain. nih.gov This class includes phenolic compounds, such as butylated hydroxytoluene (BHT), and aminophenols, which can donate a hydrogen atom to a reactive peroxy radical, thereby terminating the chain reaction. fsu.edu The resulting antioxidant radical is significantly more stable and less likely to propagate the reaction. Other specialized molecules are designed specifically to trap free radicals. fsu.edu Recent studies have also shown that certain nanomaterials, like carbon nanotubes, can exhibit high radical scavenging activity towards radicals generated from organic peroxides. rsc.org

Preventive antioxidants work by neutralizing the precursors or catalysts of decomposition. nih.gov A key strategy in this category involves the chelation of transition metal ions (e.g., iron, copper, chromium). fsu.edunih.gov These metals can catalytically decompose peroxides even in trace amounts, initiating the radical chain reaction. fsu.edu By sequestering these metal ions, chelating agents prevent them from participating in the decomposition process. Additives that act as "anti-catalysts," such as dipicolinic acid, can also greatly reduce the decomposition rate of peroxy acids in solution. fsu.edu

These inhibition strategies are vital for stabilizing organic peroxide formulations and for controlling polymerization reactions where they are used as initiators. The selection of an appropriate scavenger or inhibitor depends on the specific peroxide, the application, and the nature of the radicals being generated. rsc.org

Mechanistic Elucidation Through Spectroscopic Techniques

Understanding the complex mechanisms of peroxide decomposition relies heavily on advanced spectroscopic techniques capable of identifying transient radical intermediates and stable final products.

Electron Paramagnetic Resonance (EPR) spectroscopy is the principal method for the direct detection and characterization of short-lived radical species. bibliotekanauki.pl Because free radicals are paramagnetic, they can be studied using EPR. The technique provides information about the structure and environment of the radical. To study highly reactive radicals, a technique known as spin trapping is often employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected by EPR. bibliotekanauki.pl

Fourier Transform Infrared (FTIR) spectroscopy is another crucial tool, used to identify the functional groups of decomposition products, particularly in the gas phase. researchgate.netwiley.comresearchgate.net By coupling thermogravimetric analysis with FTIR (TG-FTIR), researchers can correlate the evolution of specific gaseous products, such as carbon dioxide, with mass loss events at specific temperatures. aidic.itresearchgate.net This provides a real-time profile of the decomposition process. aidic.it The analysis of IR spectra helps in building a comprehensive picture of the reaction pathways. wiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to separate and identify the final, stable products of decomposition. researchgate.netresearchgate.net The gas chromatograph separates the complex mixture of products, and the mass spectrometer provides detailed mass information for each component, allowing for their definitive identification. This product distribution data is essential for postulating and verifying the proposed decomposition mechanisms. researchgate.net

Together, these spectroscopic methods provide the detailed experimental evidence required to construct a complete mechanistic picture of the decomposition of this compound, from the initial homolytic cleavage of the peroxide bond to the formation of various radical intermediates and their eventual termination into stable products.

Applications of Tert Butyl Peroxymaleic Acid in Polymerization Science and Technology

Initiation of Free Radical Polymerization

Tert-butyl peroxymaleic acid functions as a radical initiator, a molecule that, upon decomposition, generates free radicals that start the polymerization chain reaction. parchem.com This decomposition can be induced thermally or through the use of accelerators, making it a versatile initiator for different processing conditions. compositesone.com

Polymerization of Acrylate (B77674) and Methacrylate (B99206) Monomers

This compound is an effective initiator for the polymerization of acrylate and methacrylate monomers. google.comgoogle.com A key application is in the bulk polymerization of liquid acrylic esters at room temperature. google.com When used with a tertiary phosphine (B1218219) coagent, it can initiate polymerization at ambient temperatures (15-30°C), producing clear, bubble-free, and discoloration-resistant solid products. google.com This system is particularly advantageous for creating high-clarity sheeting for applications like architectural and aircraft glazing. google.com

Research has demonstrated that initiator systems containing this compound can significantly influence the properties of the resulting polymers. For instance, in the context of dental resins, which are often based on methacrylate monomers, the choice of initiator is critical for achieving desired mechanical properties and adhesive strength. nih.govresearchgate.net

The use of this compound is also noted in the curing of methyl methacrylate-based compositions. google.com It can be used in combination with metal compounds that react with the acid group of the perester to form a metal salt, influencing the cure time and characteristics of the final polymer. google.com

Co-polymerization Systems

This compound is also utilized in co-polymerization systems, where two or more different monomers are polymerized together to create a polymer with tailored properties. google.com Its application is noted in thiol-ene systems and other copolymer systems. google.com The ability to initiate polymerization across a range of monomers makes it a valuable tool for creating copolymers with specific functionalities. For example, it can be used in the synthesis of copolymers from (meth)acrylic acid and its esters, as well as with a variety of other monomers like styrene (B11656) and vinyl acetate. jamorin.combasf.com

Curing of Unsaturated Polyester (B1180765) Resins

Unsaturated polyester resins are thermosetting polymers that are cured, or crosslinked, using a radical initiator. This compound is listed among the peroxyesters used for the room temperature crosslinking of these resins. google.com The curing process involves the transition of the liquid resin into a solid, crosslinked network. pergan.com this compound can be used in both "cold curing" systems, which employ accelerators to facilitate decomposition at lower temperatures, and "hot curing" systems, which rely on elevated temperatures. compositesone.compergan.com

In these applications, the peroxide is typically used in conjunction with a promoter or accelerator, such as a cobalt salt, to achieve a rapid cure at ambient temperatures. google.com The choice of initiator and accelerator system can be tailored to control the gel time, cure time, and the final properties of the cured resin. pergan.com

Specialized Applications in Dental and Biomedical Polymers

The unique properties of this compound have led to its significant use in the specialized field of dental and biomedical polymers, particularly in adhesive systems.

Role in Dental Adhesive Resins and Dentin Bonding Enhancement

This compound plays a critical role as a component of initiator systems in dental adhesive resins. scielo.brcda-adc.ca Its carboxylic acid group provides an affinity for tooth structure, particularly dentin, which is a key factor in enhancing adhesion. nih.govresearchgate.netnih.gov

Studies have shown that the inclusion of this compound in initiator systems can significantly improve the bond strength of adhesive resins to dentin. nih.govresearchgate.netnih.gov For instance, an initiator system composed of a barbituric acid derivative, a cupric salt, chloride ion, and this compound demonstrated a notable increase in the adhesive strength of a methyl methacrylate (MMA)/polymethyl methacrylate (PMMA) resin to bovine dentin, raising it from 4 MPa to between 8 and 10 MPa. researchgate.netnih.gov At these higher bond strengths, the failure mode was often cohesive within the resin itself, indicating a very strong interfacial bond. researchgate.netnih.gov

The effectiveness of this compound is often linked to its role in chemically-activated or dual-cured adhesive systems. scielo.brnih.govoraljournal.com These systems are designed to ensure complete polymerization, even in areas where light curing is not fully effective. oraljournal.com

Initiator System ComponentFunction in Dental AdhesionResulting Bond Strength ImprovementReference
This compoundEnhances affinity to tooth structure due to its carboxyl group.Significantly increases adhesive strength of MMA/PMMA resin to dentin. nih.govresearchgate.netnih.gov
5-monosubstituted barbituric acids & aromatic sulphonate amidesPart of a new polymerization initiator system with this compound.Improves adhesion in dental adhesive resins. scielo.brcda-adc.cacapes.gov.br

Interfacial Initiation Phenomena in Composite Material Adhesion

A key concept in understanding the role of this compound in dental adhesion is "interfacial initiation." nih.govresearchgate.net This refers to the initiation of polymerization directly at the interface between the adhesive resin and the dentin surface. nih.govresearchgate.net The carboxylic acid group of this compound is thought to promote this phenomenon by concentrating the initiator at the tooth surface, leading to a more robust and durable bond. nih.govresearchgate.net

Development of Low-Temperature Polymerization Systems for Dental Materials

This compound has been identified as a key component in the development of low-temperature initiator systems for dental materials, particularly for adhesive resins. Its effectiveness stems from its ability to facilitate polymerization at or near ambient temperatures, which is crucial for clinical applications.

Research has demonstrated that incorporating this compound into initiator systems for dental adhesives significantly enhances their performance. The carboxyl group within the molecule is believed to have an affinity for the tooth structure, which may contribute to improved adhesion at the interface. epo.orgnih.gov In one study, a chemically activated initiator system for a methyl methacrylate (MMA) resin was developed using this compound in conjunction with 1,3,5-trimethyl-2-thiobarbituric acid, a cupric salt, and a chloride ion. epo.org The results showed a remarkable increase in the adhesive strength of the MMA/Polymethyl methacrylate (PMMA) resin to bovine dentin. Without this compound, the adhesive strength was approximately 4 MPa; with its inclusion, the strength increased to a range of 8-10 MPa. epo.orgnih.gov

Notably, when bond failure occurred at these higher strengths (above 7 MPa), the fracture was typically cohesive within the adhesive resin layer itself, rather than an interfacial failure between the resin and the dentin. epo.orgnih.gov This indicates a very strong and stable bond at the interface, a critical factor for the longevity of dental restorations. The bond strength achieved with this system was comparable to that of systems using tri-n-butylborane (TBB) and a ferric ion initiator, which is considered a benchmark for high-performance dentin bonding. epo.org The use of this compound has also been noted in initiator systems alongside 5-monosubstituted barbituric acids and aromatic sulfonate amides to improve the adhesion of dental resins. nih.gov Its application in the fabrication of dental restorations, where it can be used with a tertiary phosphine coagent to initiate polymerization at room temperature, further underscores its importance in this field. google.com

Table 1: Adhesive Strength of MMA/PMMA Resin to Bovine Dentin

Initiator System ComponentAdhesive Strength (MPa)Fracture Mode at >7 MPa
Standard System (without this compound)4N/A
With this compound8 - 10Cohesive

Advanced Polymer Synthesis Strategies Utilizing this compound

Synthesis of Poly(tert-butyl acrylate) and Subsequent Polymer Transformations

This compound serves as an effective initiator for the free radical polymerization of acrylic monomers, including acrylate and methacrylate esters. tkk.fi Its unique characteristic is its ability to initiate polymerization at room temperature when paired with a suitable coagent, such as a tertiary phosphine. tkk.fi This allows for the bulk polymerization of liquid acrylic esters under mild conditions, which is advantageous for producing high-clarity, bubble-free solid products. tkk.fi While many studies on poly(tert-butyl acrylate) (PtBA) synthesis employ other methods like Atom Transfer Radical Polymerization (ATRP) or radiation-induced polymerization, the fundamental reactivity of this compound with acrylic monomers indicates its suitability for initiating the polymerization of tert-butyl acrylate. researchgate.netcmu.eduspecialchem.com

The synthesis of PtBA is often the first step in creating more complex polymer architectures. A crucial subsequent reaction is the polymer transformation of PtBA into poly(acrylic acid) (PAA). This is typically achieved through the selective cleavage of the tert-butyl ester groups under acidic conditions. google.comdatapdf.com For example, reacting PtBA with anhydrous trifluoroacetic acid in a solvent like dichloromethane (B109758) effectively removes the tert-butyl groups, yielding the corresponding poly(acrylic acid). specialchem.com This transformation converts a hydrophobic polymer (PtBA) into a hydrophilic, pH-responsive polyelectrolyte (PAA), which is a valuable precursor for creating amphiphilic block copolymers and other functional materials. specialchem.comdatapdf.combasf.com The ability to synthesize the initial PtBA under the mild, room-temperature conditions offered by this compound presents a versatile route to these advanced polymer structures.

Control of Residual Monomer Concentration in Polymer-Polyols

In the production of polymer-polyols, which are key components in the manufacture of polyurethane foams, controlling the concentration of residual monomers is a critical challenge. High levels of unreacted monomers can negatively impact the final product's properties and may require costly and time-consuming removal processes like vacuum stripping. specialchem.com

This compound has been identified as a component of highly efficient "chaser catalyst" combinations used to reduce residual monomer levels at the end of the polymerization process. specialchem.com In a process for producing low viscosity polymer-polyols, after the primary polymerization using a standard initiator, a chaser catalyst system is introduced to "clean up" the remaining monomers. A specific patent describes the use of a combination of peroxides, including this compound, to achieve a total residual monomer concentration of less than 100 ppm. specialchem.com This is accomplished while maintaining desirable low viscosity and good color in the final polymer-polyol product. specialchem.com The effectiveness of such peroxyester-based chaser systems eliminates the need for subsequent stripping operations, leading to a more efficient and economical manufacturing process. specialchem.com

Crosslinking Applications in Advanced Polymeric Materials

The ability of this compound to generate free radicals makes it a valuable agent for the crosslinking of polymers, a process that enhances the mechanical properties and thermal stability of materials. arkema.com It is particularly effective in curing thermosetting resins, such as unsaturated polyester resins and acrylic-based resins. tkk.fi

This compound is a preferred initiator for curing acrylic-based resins, especially in applications like cast polymer solid surface castings. tkk.fi Its versatility allows it to be used either thermally or with promoters for room or elevated temperature curing. tkk.fi For unsaturated polyester resins, this compound is listed among the peroxyesters that can be used in room temperature crosslinking systems when combined with specific promoters. The process involves adding an effective amount of the peroxyester to the unsaturated polyester resin to achieve an optimal cure rate. Such systems can lead to rapid gel times and fully cured resins, even in thin layers. The use of this compound and related peroxides in crosslinking applications is crucial for producing a wide range of materials, including plastics, rubbers, adhesives, and coatings, where enhanced durability and performance are required. arkema.com

Development of Room Temperature Curing Systems

This compound is a cornerstone in the development of room temperature curing systems, particularly for acrylic resins. tkk.firesearchgate.net Unlike many peroxide initiators that require heat to decompose and initiate polymerization, this compound can be chemically activated to work at ambient temperatures. tkk.fi This capability is highly desirable in applications where heating is impractical or could damage the substrate or components.

The room temperature curing mechanism typically involves promoting the decomposition of the peroxide. For this compound, this is often achieved by using it in combination with an accelerator or promoter system. researchgate.net One patented system describes the combination of the hemiperester of maleic acid (this compound) with a basic metal compound, such as calcium hydroxide (B78521), and a chain transfer agent. Another approach involves using a tertiary phosphine coagent, which, when mixed with the monomer and a small amount of this compound, triggers immediate polymerization at temperatures between 15-30°C. google.com

These systems are well-known in the cast polymer industry for producing acrylic solid surfaces. tkk.fi A key advantage of using the this compound-based system over alternatives like benzoyl peroxide (BPO)/amine systems is the absence of yellow discoloration and a lower residual monomer content in the cured product. researchgate.net

Table 2: Example of a Room Temperature Curing System for Acrylic Resin

ComponentFunctionExample ConditionResult
Methyl Methacrylate Monomer with PMMAResin Base2 parts beads to 1 part monomerHard, cured, transparent solid after 26 minutes at 25°C
This compoundInitiator0.25%
Triphenyl PhosphineCoagent/Promoter1.0%

Role of Tert Butyl Peroxymaleic Acid in Organic Transformations Beyond Polymerization

Oxidative Reactions in Organic Synthesis

The peroxy functional group in tert-butyl peroxymaleic acid is a key feature, rendering it an effective oxidizing agent in several synthetic procedures. Its application in the epoxidation of alkenes and the generation of reactive oxygen species for selective oxidations are of particular importance.

Epoxidation of Alkenes via Peroxy Acid Intermediates

This compound is utilized in the epoxidation of a wide range of alkenes. shokubai.orgresearchgate.net In these reactions, it is believed to form a peroxy acid intermediate in situ. This intermediate then reacts with an alkene to form an epoxide, a valuable class of cyclic ethers used as intermediates in the synthesis of fine chemicals and pharmaceuticals. atamanchemicals.comontosight.ai

The epoxidation of alkenes using tert-butyl hydroperoxide, a related peroxide, has been studied extensively. For instance, a metal-free system using tert-butyl hydroperoxide (TBHP) in the presence of isobutyraldehyde (B47883) and oxygen has been shown to effectively epoxidize various alkenes. shokubai.org In this system, TBHP acts as a radical initiator, accelerating the formation of a key carbonyl radical and its subsequent peroxidation. shokubai.org The reaction proceeds under mild conditions and shows high selectivity for the corresponding epoxides for many substrates. shokubai.org

The reactivity of alkenes in these epoxidation reactions is influenced by both steric and electronic factors. Electron-rich alkenes, such as styrene (B11656) and its derivatives, tend to be more reactive than less substituted or electron-poor alkenes. shokubai.org For example, terminal linear alkenes, which are generally less reactive towards epoxidation, can be oxidized in good yields and with high selectivity under optimized conditions. shokubai.org

Table 1: Epoxidation of Various Alkenes using a Tert-butyl Hydroperoxide System shokubai.org

AlkeneConversion (%)Selectivity (%)
Cyclooctene100>99
Cyclohexene8992
1-Octene75>99
1-Decene72>99
α-Methylstyrene9560
trans-β-Methylstyrene9895
Styrene9990

Generation of Reactive Oxygen Species for Selective Oxidations

The decomposition of this compound can generate reactive oxygen species, such as tert-butoxy (B1229062) radicals. atamanchemicals.com These highly reactive intermediates can participate in a variety of selective oxidation reactions beyond epoxidation. For example, tert-butyl hydroperoxide is known to be a potent oxidizing agent capable of oxidizing a wide range of organic substrates. atamanchemicals.comontosight.ai

These reactive species are implicated in various transformations, including the oxidation of sulfides to sulfoxides and the Baeyer-Villiger oxidation of ketones to esters. atamanchemicals.com The ability to generate these species under controlled conditions allows for selective functionalization of organic molecules.

Radical-Mediated C-H Functionalization and Coupling Reactions

The generation of tert-butoxy radicals from this compound also plays a crucial role in radical-mediated C-H functionalization and coupling reactions. This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, a highly sought-after transformation in organic synthesis.

Alkylation and Methylation Processes

Di-tert-butyl peroxide (DTBP), a related dialkyl peroxide, is widely used as a radical initiator for C-H functionalization. organic-chemistry.orgresearchgate.net Upon thermal or photochemical decomposition, DTBP forms tert-butoxy radicals which can abstract a hydrogen atom from a suitable substrate, generating a carbon-centered radical. atamanchemicals.comnih.gov This radical can then be trapped by various coupling partners.

A notable application is the methylation of C(sp³)–H bonds. nih.gov In a recently developed method, visible-light-initiated triplet energy transfer promotes the homolysis of the O–O bond in di-tert-butyl peroxide. The resulting tert-butoxy radicals can then undergo β-methyl scission to generate a methyl radical. nih.gov This methyl radical can then be coupled with a substrate radical, formed via hydrogen atom abstraction, in a nickel-catalyzed process to achieve direct C–H methylation. nih.gov

Vicinal Difunctionalization of Alkenes

This compound and related peroxides are instrumental in the vicinal difunctionalization of alkenes, a process that installs two functional groups across a double bond in a single step. beilstein-journals.orgdoaj.orgbeilstein-journals.org This powerful strategy allows for the rapid construction of molecular complexity from simple starting materials. beilstein-journals.org

A metal-free method has been developed for the direct vicinal iodoperoxidation of alkenes using iodine and tert-butyl hydroperoxide (TBHP). beilstein-journals.orgbeilstein-journals.org This reaction proceeds at room temperature and produces 1-(tert-butylperoxy)-2-iodoethanes with excellent regioselectivity and in high yields. The proposed mechanism involves the formation of multiple radical intermediates. beilstein-journals.org

Table 2: Selected Examples of Vicinal Iodoperoxidation of Alkenes beilstein-journals.org

AlkeneProductYield (%)
Styrene2-(tert-butylperoxy)-1-iodo-1-phenylethane92
4-Methylstyrene1-(tert-butylperoxy)-2-iodo-1-(p-tolyl)ethane95
4-Chlorostyrene1-(tert-butylperoxy)-2-iodo-1-(4-chlorophenyl)ethane90
1-Octene1-(tert-butylperoxy)-2-iodooctane85
Cyclohexene1-(tert-butylperoxy)-2-iodocyclohexane88

Catalytic Systems in Peroxymaleic Acid-Mediated Reactions

The efficiency and selectivity of reactions involving this compound and its analogs can often be enhanced through the use of catalytic systems. These catalysts can influence the rate of peroxide decomposition and steer the reaction towards a desired pathway.

Transition metal catalysts, particularly those based on iron and copper, are frequently employed in peroxide-mediated C-H functionalization reactions. organic-chemistry.orgrsc.org For example, iron(II) chloride can catalyze the alkylation of benzylic C-H bonds using di-tert-butyl peroxide as the oxidant. rsc.org The mechanism is thought to involve the homolytic cleavage of the peroxide by the iron catalyst to generate a tert-butoxy radical, which then initiates the C-H activation process. rsc.org

In the context of alkene difunctionalization, photoredox catalysis has emerged as a powerful tool. organic-chemistry.org For instance, a ruthenium-based photocatalyst can be used to achieve the vicinal chlorotrifluoromethylation of alkenes. organic-chemistry.org In this system, visible light excites the photocatalyst, which then promotes the generation of a trifluoromethyl radical from a suitable precursor. This radical adds to the alkene, and the resulting intermediate is trapped by a chloride ion to afford the difunctionalized product. organic-chemistry.org

Organocatalysis also presents a valuable approach for peroxide-mediated transformations, offering a metal-free alternative. scispace.com For instance, certain organic molecules can activate hydroperoxides towards oxidation reactions. scispace.com

Analytical and Spectroscopic Characterization of Tert Butyl Peroxymaleic Acid and Its Derivatives

Chromatographic Methods for Assessment

Chromatographic techniques are indispensable for the separation and quantification of tert-butyl peroxymaleic acid and related compounds from complex mixtures. Gas and liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. In the context of this compound, GC is often utilized to analyze its decomposition products. For instance, in the study of the partial oxidation of isobutane, a process relevant to the synthesis of precursors for peroxy esters, GC coupled with mass spectrometry (GC/MS) is used to identify and quantify various products. nih.govhzdr.de The analysis of the gaseous phase from such reactions typically employs a specialized column, like a GASPRO column, often in conjunction with a DEANS switch and a mole sieve column, to separate permanent gases and light hydrocarbons. nih.gov

The liquid products from related peroxide reactions are analyzed using columns such as an Rxi-5ms with a PTV-injector. nih.govhzdr.de This setup allows for the identification of main products like tert-butyl hydroperoxide (TBHP), di-tert-butyl peroxide (DTBP), and tert-butanol (B103910), as well as minor by-products. nih.govhzdr.de For quantitative analysis, achieving a high correlation coefficient (r² > 0.999) is essential for method validation, including the determination of limits of quantification and detection. nih.gov In some applications, gas chromatography has been used to monitor the removal of tert-butyl groups from related phenol (B47542) compounds, demonstrating its utility in tracking reaction progress. google.com

Table 1: GC Analysis of Tert-butyl Group Removal from p-tert-butylphenol
Reaction Time (hours)Phenol (wt%)p-tert-butylphenol (wt%)o-tert-butylphenol (wt%)Tert-butyl group removal rate (%)Purity of Isobutylene byproduct (wt%)
4590.58.80.390.598.8
36082.09.77.3 (as MTBP)81.0Not Specified
500Not SpecifiedNot SpecifiedNot Specified60.099.8

Data sourced from experiments on the removal of tert-butyl groups from tert-butylphenol compounds, which is relevant to the analysis of tert-butyl containing structures. google.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and analysis of a wide range of organic compounds, including peroxides that may be thermally sensitive. Both normal-phase and reversed-phase HPLC methods have been developed for the analysis of related tert-butyl hydroperoxide and other organic peroxides.

A normal-phase HPLC method has been established for the determination of tert-butyl hydroperoxide (TBHP) in a propylene (B89431) epoxidation system. researchgate.net This method utilizes a Hypersil NH2 normal phase column with a mobile phase of acetonitrile (B52724) and dichloromethane (B109758), and UV detection. researchgate.net It offers a rapid and sensitive analysis, with a good linear relationship over a significant concentration range. researchgate.net Another normal-phase HPLC method was developed for the simultaneous determination of several antioxidants and their byproducts in edible oils, using a silica (B1680970) column with gradient elution and dual-wavelength UV-Vis detection. nih.gov

Reversed-phase HPLC with oxidative amperometric detection has been optimized for determining various organic peroxides. dss.go.th The separation is typically performed under isocratic conditions using acetonitrile or methanol (B129727) as organic modifiers with a phosphate (B84403) buffer solution. dss.go.th The retention behavior is influenced by the hydrophobicity of the peroxide, with more hydrophobic compounds having longer retention times. dss.go.th For instance, the retention order is often butan-2-one peroxide < tert-butyl hydroperoxide < cumene (B47948) hydroperoxide. dss.go.th

Table 2: HPLC Analysis Conditions for Tert-butyl Hydroperoxide (TBHP)
ParameterCondition
Chromatographic Column Hypersil NH2 normal phase (250 mm × 4.6 mm × 5 µm)
Mobile Phase Acetonitrile : Dichloromethane (80:20 v/v)
Flowrate 1.0 mL/min
Column Temperature 30°C
UV Absorption Wavelength 222 nm
Linear Range 0.17 - 17.30 mg/mL
Correlation Coefficient 0.9999
Detection Limit 3.46 µg/mL
Recovery 99.4% - 101.2%

Data sourced from a study on the determination of TBHP by normal phase HPLC. researchgate.net

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure and chemical bonding within this compound and its derivatives. These methods are particularly useful for identifying functional groups and monitoring changes during chemical reactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Decomposition Product Identification

FTIR spectroscopy is a key technique for identifying the products formed during the thermal decomposition of organic peroxides. By analyzing the infrared absorption spectra of the gaseous products at different temperatures, the evolution of decomposition can be tracked. For example, in the thermal decomposition of tert-butyl peroxybenzoate (TBPB), a related perester, FTIR analysis of the gaseous products at the peak and end temperatures of the exothermic phase reveals the formation of various compounds. maxapress.com The appearance and disappearance of specific absorption peaks corresponding to different vibrational modes allow for the identification of functional groups and molecules generated during the decomposition process. This technique has been instrumental in elucidating the decomposition pathways of various organic peroxides. researchgate.net

Raman Spectroscopy for In-Situ Reaction Monitoring and Kinetics

Raman spectroscopy is a powerful non-invasive technique for in-situ monitoring of chemical reactions, including polymerization and crystallization. youtube.com It allows for real-time tracking of changes in molecular vibrations, providing kinetic data and mechanistic insights. nih.gov The technique is based on the scattering of monochromatic light, and the resulting spectrum provides a fingerprint of the molecules present. youtube.com

For monitoring reactions, specific Raman bands corresponding to the reactants and products are monitored over time. youtube.comnih.gov For example, in polymerization reactions, the decrease in the intensity of a peak corresponding to a reactive moiety (e.g., a C=C bond) and the increase in intensity of a peak corresponding to the polymer backbone can be used to calculate the reaction conversion. nih.gov Raman spectroscopy is particularly advantageous as it requires minimal sample preparation and can be used with various sample geometries. nih.gov

In the context of crystallization, Raman spectroscopy can distinguish between different polymorphic forms of a compound. mdpi.com Low-frequency Raman spectroscopy, which probes lattice vibrations, can be particularly sensitive to subtle changes in the solid-state structure. nih.gov This makes it a valuable tool for studying the kinetics of crystallization and polymorphic transformations in real-time. mdpi.com

Table 3: Raman Spectroscopy for Reaction Monitoring
ApplicationKey MeasurementInformation Obtained
Polymerization Conversion, calculated from the ratio of reaction and reference peak intensities. nih.govReaction kinetics, impact of monomer chemistry and processing conditions. nih.gov
Crystallization Changes in Raman bands corresponding to different polymorphic forms. mdpi.comCrystallization kinetics, polymorphic transitions, solid-state stability. mdpi.comnih.gov
Hydrolysis Disappearance of reactant bands and appearance of product bands. youtube.comReaction progress and endpoint determination. youtube.com

Thermal Analysis Techniques

Thermal analysis techniques are critical for characterizing the thermal stability and decomposition behavior of energetic materials like this compound. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a widely used technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.comvub.be It is used to determine the onset temperature of decomposition, the enthalpy of decomposition, and to assess the thermal hazards of materials. researchgate.net The data obtained from DSC experiments, such as the exothermic decomposition peak, can provide crucial information for the safe handling and storage of organic peroxides. researchgate.net

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as a function of temperature or time. vub.be TGA provides information about the thermal stability and decomposition profile of a material, including the temperatures at which mass loss occurs and the amount of residue remaining. vub.be

Accelerating Rate Calorimetry (ARC) is another important tool for assessing thermal hazards. researchgate.net ARC experiments are conducted under adiabatic conditions, which mimic a worst-case scenario for a thermal runaway reaction. mdpi.com The data from ARC, such as the time to maximum rate (TMR) and the adiabatic temperature rise, are used to evaluate the potential for a thermal explosion and to establish safe operating temperatures. mdpi.comresearchgate.net

Table 4: Thermal Analysis Parameters for a Related Organic Peroxide (TBPTMH)
ParameterValue
Exotherm Onset Temperature (DSC) 87.68 °C
Maximum Temperature Rise Rate (Adiabatic) 167.9 °C/min at 239.26 °C
Maximum Pressure (Adiabatic) 32.3 bar
TD8 (Temperature for 8-hour TMRad) 63.71 °C

Data sourced from a thermal hazard evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH), a structurally related peroxy ester. mdpi.com

Advanced Spectroscopic Methods for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the direct detection and identification of species with unpaired electrons, such as free radicals. researchgate.netresearchgate.netmdpi.com Since the decomposition of organic peroxides proceeds via free radical mechanisms, EPR is an invaluable tool for studying these reactive intermediates. researchgate.net

Due to the extremely short lifetimes of many radicals, the spin trapping technique is often employed. mdpi.comnih.gov This involves using a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with the transient radicals to form a more stable radical adduct that can be readily detected by EPR. nih.govacs.org Studies on the decomposition of tert-butyl hydroperoxide, a close analogue, have successfully used EPR with spin trapping to identify the formation of tert-butoxyl (tBuO•) and methyl (•CH₃) radicals. acs.orgacs.org The detection of these specific radicals provides direct insight into the initial bond cleavage (homolysis of the O-O bond) and subsequent β-scission reactions. nih.gov

Table 3: Radicals Identified from Analogous Peroxides using EPR Spectroscopy

Parent CompoundRadicals DetectedTechniqueSource
tert-Butyl hydroperoxidetert-Butoxyl radical (tBuO•)EPR with DMPO spin trap nih.govacs.org
tert-Butyl hydroperoxideMethyl radical (•CH₃)EPR with PBN/DMPO spin trap acs.orgacs.org
tert-Butyl hydroperoxidetert-Butylperoxyl radical (tBuOO•)Direct EPR (fast-flow) rsc.org

Mass Spectrometry for Metabolite and Product Identification

The thermal decomposition of di-t-butyl peroxide has been studied using GC-MS, leading to the identification of several products. nih.govsigmaaldrich.com At elevated temperatures (e.g., 320°C), the primary products identified were acetone (B3395972) and ethane, with smaller amounts of other compounds also detected. nih.govresearchgate.net The identification of these specific products confirms that the decomposition pathway involves the formation of tert-butoxyl radicals followed by β-scission to yield acetone and methyl radicals, with the methyl radicals then combining to form ethane. researchgate.net This methodology is directly applicable to identifying the unique decomposition products of this compound.

Table 4: Decomposition Products of Di-tert-butyl Peroxide Identified by GC-MS

ProductFormulaSource
AcetoneC₃H₆O nih.govresearchgate.net
EthaneC₂H₆ researchgate.net
tert-ButanolC₄H₁₀O researchgate.net
IsobuteneC₄H₈ researchgate.net
ButanoneC₄H₈O researchgate.net

Theoretical and Computational Investigations of Tert Butyl Peroxymaleic Acid

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of tert-butyl peroxymaleic acid at a molecular level. These investigations provide insights into the molecule's stability, the energetics of its decomposition, and the nature of the reactive species it can form.

Energetics of Radical Formation and Intermediate Species

The primary reactive site in this compound is the peroxide (-O-O-) bond, which is prone to cleavage to form radical species. Understanding the energetics of this process is crucial for its application as a polymerization initiator. Theoretical studies on analogous molecules, particularly the tert-butyl peroxy radical, provide critical data.

High-level theoretical studies on the tert-butyl peroxy radical (t-BuOO•), a key intermediate, have been performed to determine its properties with high accuracy. rsc.orgosti.gov The heat of formation for the t-butyl peroxy radical has been experimentally and theoretically determined, with one study using a Simplified Statistical Adiabatic Channel Model (SSACM) reporting a value of -81.1 ± 3.9 kJ mol⁻¹ at 0 K. nccr-must.ch The decomposition of the parent peroxide to form radicals is the rate-determining step in many reactions. For di-tert-butyl peroxide, a related compound, the O-O bond cleavage is the dominant initial step. dntb.gov.ua The subsequent reactions of the resulting tert-butoxy (B1229062) radicals are also computationally modeled. For instance, the elimination of a HO₂• radical from the tert-butyl peroxy radical to yield isobutene has a calculated barrier of 30.3 kcal mol⁻¹. researchgate.net These energetic calculations are vital for predicting reaction pathways and stability.

Table 1: Calculated Energetic Properties of Tert-Butyl Peroxy Radical and Related Species

Parameter Value Method Source
Heat of Formation (ΔHf,0K°) -81.1 ± 3.9 kJ mol⁻¹ SSACM nccr-must.ch
Adiabatic Excitation Energy (òA′ ← X̃²A′′) 7738 cm⁻¹ CCSDT(Q)/CBS rsc.org
Barrier for HO₂• Elimination 30.3 kcal mol⁻¹ RCCSD(T)-F12 researchgate.net

This table presents data for the tert-butyl peroxy radical as a model for the radical species derived from this compound.

Computational Modeling of Peroxy Radical Electronic States

The electronic structure of the peroxy radicals formed from this compound dictates their reactivity. High-level quantum chemical methods are employed to model the ground and excited electronic states of these radicals. For the archetypal tert-butyl peroxy radical, methods such as Coupled-Cluster with Single, Double, and Triple excitations (CCSD(T)) and Focal Point Analysis (FPA) have been used to predict its spectroscopic properties. rsc.orgosti.gov

Researchers have predicted an adiabatic excitation energy of 7738 cm⁻¹ for the òA′ ← X̃²A′′ transition of the tert-butyl peroxy radical, which is in close agreement with experimental values. rsc.org Such calculations are crucial for identifying and monitoring these transient species in reaction environments. Furthermore, vibrational frequencies are computed to aid in experimental characterization. For the tert-butyl peroxy radical, key vibrational frequencies like the O-O stretch have been predicted for both the ground (1138 cm⁻¹) and first excited (959 cm⁻¹) states using second-order vibrational perturbation theory (VPT2). rsc.orgosti.gov These computational models provide a detailed picture of the radical's electronic and vibrational landscape, which is essential for understanding its role in subsequent chemical reactions. osti.gov

Computational Fluid Dynamics and Process Modeling in Reaction Systems

While specific Computational Fluid Dynamics (CFD) models for this compound are not found in the literature, CFD is a critical tool for designing and optimizing the reaction systems where it would be used, such as in polymerization reactors. rsu.ac.th CFD models simulate fluid flow, heat transfer, and chemical reactions within a reactor, providing insights that are crucial for process safety and efficiency. mit.edu

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving organic peroxides due to its favorable balance of accuracy and computational cost. scispace.compnnl.gov DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energy barriers, thereby elucidating the step-by-step mechanism of complex processes like peroxide decomposition. nih.govworldscientific.com

For example, DFT has been used to study the decomposition of various peroxides, revealing how factors like solvent and catalysts can influence the reaction pathway. scispace.comnih.gov In a study on the decomposition of tert-butyl peroxyformate, DFT calculations combined with an implicit solvent model were able to propose a novel mechanism involving a carbonic acid ester intermediate that was in excellent agreement with experimental data across different solvents. nih.gov Similarly, DFT has been employed to investigate the mechanism of furfural (B47365) oxidation to maleic acid by hydrogen peroxide, a process involving similar functionalities. worldscientific.com These studies demonstrate the power of DFT to provide detailed mechanistic insights that are often inaccessible through experimental means alone. scispace.comichem.md

Table 2: Common DFT Functionals Used in Organic Peroxide and Reactivity Studies

Functional Type Application Area Source(s)
B3LYP Hybrid GGA Geometry optimization, frequency calculations, general mechanism studies. researchgate.netberkeley.edu
M06-2X Hybrid Meta-GGA Good for kinetics, thermochemistry, and non-covalent interactions. researchgate.netmdpi.com
ωB97X-D Range-Separated Hybrid Accurate for reaction barriers and non-covalent interactions.

Kinetic Modeling of Complex Decomposition and Polymerization Systems

Comprehensive kinetic models have been developed for the thermal decomposition of analogous compounds like di-tert-butyl peroxide (DTBP). acs.orgresearchgate.net These models are often built upon experimental data from techniques like accelerating rate calorimetry and are used to determine kinetic parameters such as activation energies, which for DTBP decomposition have been reported in the range of 138–167 kJ/mol. acs.org The models account for multiple reaction pathways and the formation of various products. researchgate.netresearchgate.net

In polymerization systems, kinetic models are coupled with process models (like CFD) to predict not only the reaction rate but also polymer properties. researchgate.net For atom-transfer radical polymerization (ATRP) of tert-butyl methacrylate (B99206), simplified kinetic models have been shown to reproduce experimental data well, indicating a strong dependence of monomer conversion on initiator and catalyst concentration. nepjol.info Such modeling efforts are crucial for process control and for designing polymers with specific molecular weights and dispersity. nepjol.info

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Di-tert-butyl peroxide (DTBP)
Tert-butyl peroxy radical
Tert-butoxy radical
Isobutene
Maleic acid
Hydrogen peroxide
Tert-butyl peroxyformate
Pyridine
Carbonic acid ester
Furfural
Ethylene
Tert-butyl methacrylate
Di-tert-butyl peroxide
Tert-butyl hydroperoxide (TBHP)
Acetone (B3395972)
Methane
Ethane
Nitric acid

Future Directions and Emerging Research Avenues for Tert Butyl Peroxymaleic Acid

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of organic peroxides, including TBPMA, is an area ripe for innovation, with a strong push towards "green" and sustainable methods. pitt.edulongdom.org Traditional synthesis routes for peresters often involve multi-step processes with potentially hazardous reagents. acs.org Future research is focused on developing more atom-economical, energy-efficient, and environmentally benign pathways. longdom.orgrsc.org

Key areas of development include:

Microfluidic Synthesis: The use of microfluidic reactors offers a promising route to synthesize tert-butyl peresters with improved safety and efficiency. acs.org This technology allows for precise control over reaction conditions, minimizes reaction times, and enhances mixing, which is particularly beneficial for two-phase reactions. acs.org A scale-up continuous flow system based on this principle has been successfully demonstrated for other peresters. acs.org

Catalytic C-H Oxidation: Novel methods are being explored for the synthesis of tert-butyl peresters via the catalytic oxidation of C-H bonds. acs.org For instance, a KI-catalyzed oxidative coupling of methyl arenes and tert-butyl hydroperoxide has been developed, offering a metal-free alternative to some traditional methods. acs.org

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like supercritical CO2 or water is a major trend in sustainable chemistry. pitt.edulongdom.orgrsc.org Copper-catalyzed, solvent-free methods for synthesizing peresters at room temperature have shown good to excellent yields in short reaction times. rsc.org

Biocatalysis: The application of enzymes as catalysts in organic synthesis provides high specificity and operates under mild conditions, reducing waste and energy consumption. longdom.org Exploring enzymatic routes for the synthesis of TBPMA could lead to highly sustainable manufacturing processes.

Synthesis ApproachTraditional MethodEmerging Sustainable Method
Reaction Time Often requires long reaction times (e.g., up to 20 hours). acs.orgSignificantly reduced, often to minutes, using microfluidic systems. acs.org
Solvents Often relies on volatile organic solvents. pitt.eduFocus on solvent-free conditions or benign solvents like water or supercritical CO2. pitt.edulongdom.orgrsc.org
Catalysts May use stoichiometric reagents or heavy metal catalysts.Employs catalytic amounts of less toxic materials (e.g., KI, copper salts) or enzymes. longdom.orgacs.orgrsc.org
Efficiency Can have lower atom economy and generate more waste. rsc.orgHigher atom economy and minimized waste production. rsc.org

Exploration of New Catalytic Systems for Controlled Radical Generation

The primary function of TBPMA in many applications is as a radical initiator. The controlled decomposition of the peroxide bond is crucial for dictating the kinetics and outcome of polymerization and other radical-mediated reactions. Future research is focused on moving beyond simple thermal decomposition to more sophisticated catalytic systems that offer precise control over radical generation.

Promising research avenues include:

Transition-Metal Catalysis: Iron, copper, and other transition metal complexes can catalyze the decomposition of peroxides, often at lower temperatures than thermal methods. beilstein-journals.org These systems can facilitate controlled radical polymerization processes, enabling the synthesis of polymers with well-defined architectures. The interaction between the catalyst and the peroxide can influence the type of radicals generated and their subsequent reactivity. beilstein-journals.org

Redox-Active Systems: Combining TBPMA with redox-active species can create highly efficient initiation systems. For example, the combination of barbituric acids and copper salts has been shown to be an effective initiator system for dental resins in conjunction with TBPMA. researchgate.nethku.hk

Photocatalysis: Using light to trigger the decomposition of TBPMA via photosensitizers or photocatalysts would allow for spatial and temporal control over radical production. This is particularly valuable in applications like photolithography and 3D printing.

Catalytic SystemMechanismPotential Advantages for TBPMA
Iron (Fe(II)/Fe(III)) Single-electron transfer (SET) cleaves the O-O bond. beilstein-journals.orgLow toxicity, abundant, can be tuned with ligands for selective radical generation.
Copper (Cu(I)/Cu(II)) Redox cycling promotes decomposition. rsc.orgVersatile for various radical cross-coupling reactions.
Photocatalysts Light absorption leads to an excited state that transfers energy or an electron to the peroxide.High degree of spatial and temporal control over initiation.

Integration of TBPMA in Advanced Material Design and Functional Polymers

The bifunctional nature of TBPMA, with its polymerizable maleic acid group and its radical-generating peroxy group, makes it an ideal candidate for creating advanced functional materials.

Grafting and Surface Modification: TBPMA can be used to graft polymer chains onto surfaces or onto existing polymer backbones. The maleic acid moiety can be incorporated into a polymer chain, and the peroxide group can then be thermally or catalytically activated to initiate the growth of a secondary polymer, creating a grafted or cross-linked structure. This is highly relevant for creating compatibilizers for polymer blends or modifying the surface properties of materials to enhance adhesion or biocompatibility. icm.edu.plresearchgate.net

Stimuli-Responsive Materials: The peroxide bond within a polymer structure can act as a mechanophore—a functional group that responds to mechanical stress. researchgate.net Polymers incorporating TBPMA could be designed to degrade or release active agents when subjected to mechanical force. researchgate.net

Functional Monomers in Dental Resins: TBPMA has been investigated as a component in initiator systems for dental adhesive resins. researchgate.netscielo.br Its carboxylic acid group can promote adhesion to the tooth structure (dentin), while the peroxide group participates in the curing (polymerization) of the resin. researchgate.net Future work could optimize this dual functionality for developing more durable and long-lasting dental restorations. scielo.brdntb.gov.ua

Advanced Computational Chemistry for Predictive Modeling of TBPMA Reactivity

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. researchgate.netcopernicus.orgnih.gov Applying these methods to TBPMA can accelerate research and development by providing insights that are difficult to obtain through experiments alone.

Key research areas for computational modeling include:

Decomposition Pathways: DFT calculations can elucidate the step-by-step mechanism of TBPMA's thermal and catalytic decomposition. researchgate.netaidic.it This includes calculating activation energies, identifying transition states, and predicting the primary radical species formed. researchgate.netaidic.it Such studies have been performed for other organic peroxides, providing a framework for investigating TBPMA. researchgate.net

Structure-Reactivity Relationships: Computational models can predict how modifications to the TBPMA structure would affect its reactivity, such as its decomposition temperature or half-life. copernicus.org This allows for the in silico design of new peroxide initiators with tailored properties for specific applications.

Interaction with Catalysts and Substrates: Modeling the interaction between TBPMA and a metal catalyst can help explain the catalyst's effect on the decomposition rate and selectivity. nih.gov Similarly, simulating the interaction of TBPMA-derived radicals with monomers can provide insights into polymerization kinetics.

Computational MethodApplication to TBPMAInformation Gained
Density Functional Theory (DFT) Modeling decomposition pathways. researchgate.netaidic.itActivation energies, transition state geometries, reaction mechanisms. researchgate.net
Molecular Dynamics (MD) Simulating TBPMA within a polymer matrix.Diffusion, local concentration effects, interactions with polymer chains.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with reactivity.Predictive models for designing new peroxides with desired half-lives. copernicus.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biomedical Engineering

The unique properties of TBPMA make it a compelling molecule for interdisciplinary research, bridging fundamental chemistry with applied materials science and biomedical engineering.

Biomaterial Scaffolds for Tissue Engineering: Controlled radical polymerization initiated by systems involving peroxides can be used to create hydrogels and scaffolds for tissue regeneration. iaea.org The maleic acid component of TBPMA offers a handle for attaching bioactive molecules (e.g., peptides, growth factors), while the peroxide function can be used to cross-link the material or modify it in situ.

Drug Delivery Systems: Polymers containing peroxide linkages can be designed to be biodegradable or to release a therapeutic payload in response to specific stimuli, such as the reactive oxygen species (ROS) found in diseased tissues. mdpi.com TBPMA could serve as a building block for such stimuli-responsive drug delivery vehicles. cas.org

Antibacterial Surfaces: Surfaces can be functionalized with peroxides to create materials that generate reactive oxygen species, which have bactericidal properties. acs.org TBPMA could be incorporated into polymers used for medical devices or food packaging to impart antimicrobial characteristics. acs.orgmdpi.com This approach aligns with the growing need for materials that can combat harmful bacteria. acs.org The interface of materials science and immunology is a key area for developing such advanced biomaterials. ucsd.edu

This interdisciplinary approach, combining the synthetic versatility of chemistry, the design principles of materials science, and the application-driven focus of biomedical engineering, will be crucial for unlocking the full potential of tert-butyl peroxymaleic acid in creating next-generation technologies.

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing tert-butyl peroxymaleic acid, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves peroxidation of maleic acid derivatives using tert-butyl hydroperoxide or analogous reagents. Key factors include reaction temperature (e.g., 80–90°C for optimal yield), catalyst selection (e.g., acidic or enzymatic catalysts), and solvent polarity to stabilize reactive intermediates. For example, phosphotungstic acid catalysts in tert-butanol oxidation have been effective for related peroxides . However, this compound may require tailored conditions due to its instability; inert atmospheres and low-temperature storage are critical to prevent decomposition.

Q. What are the key physicochemical properties of this compound relevant to its application in polymerization reactions?

  • Methodological Answer : The compound’s peroxide bond (-O-O-) and electron-deficient maleic acid moiety make it a potent initiator for radical polymerization. Key properties include:

  • Molecular weight : ~174.12 g/mol (calculated from C8H10O5).
  • Stability : Decomposes exothermically above 60°C, requiring refrigeration (2–8°C) for storage.
  • Reactivity : Activates under heat or reducing agents, generating free radicals for polymerization. Structural analogs like tert-butyl peroxybenzoate (C11H14O3) show similar thermal behavior .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in dual-cure dental adhesive systems to balance working time and polymerization efficiency?

  • Methodological Answer : In dual-cure systems, the initiator concentration (typically 0.5–2.0 wt%) must be calibrated against light exposure duration and co-initiator ratios (e.g., sulfinate amides). For instance, Ikemura & Endo (1999) achieved optimal bond strength (25–30 MPa) using 1.5 wt% this compound with 5-monosubstituted barbituric acids, balancing dark cure latency (<30 mins) and post-light activation efficiency . Accelerated aging tests (85°C/60% RH) can further validate stability.

Q. What analytical techniques are most effective for characterizing the stability and decomposition products of this compound under different storage conditions?

  • Methodological Answer :

  • HPLC-MS : Quantifies residual peroxide content and detects maleic acid degradation products.
  • DSC/TGA : Identifies decomposition onset temperatures (Td) and enthalpy changes.
  • FTIR : Monitors peroxide bond integrity (O-O stretch at ~880 cm<sup>-1</sup>).
  • NMR : Tracks tert-butyl group retention (δ 1.2–1.4 ppm for CH3). Studies on tert-butyl hydroperoxide used similar protocols .

Q. How do conflicting reports on the adhesive strength of resins initiated by this compound-based systems inform the design of future studies?

  • Methodological Answer : Discrepancies in bond strength (e.g., 15–35 MPa across studies ) often arise from variations in:

  • Substrate preparation : Dentin moisture levels or etching time.
  • Curing protocols : Light intensity (500–1000 mW/cm²) vs. dark-cure duration.
  • Co-initiator ratios : Sulfinate amides (0.2–0.8 eq) impact radical generation kinetics.
  • Standardization : Future studies should adopt ISO 29022 for microtensile testing and report ambient conditions (temperature/humidity) to reduce variability .

Data Contradiction Analysis

Q. Why do some studies report this compound as a high-risk initiator for premature polymerization, while others highlight its reliability in controlled settings?

  • Methodological Answer : The dichotomy stems from differences in formulation purity and handling. Impurities (e.g., trace metals) accelerate decomposition, as shown in accelerated stability tests (40°C/75% RH). Studies with rigorously purified batches (HPLC >99%) and argon-purged reaction environments demonstrate consistent latency periods (>1 hour) . Recommendations include:

  • Purification : Column chromatography or recrystallization.
  • Inhibitors : Adding 50–100 ppm hydroquinone to extend shelf life.

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